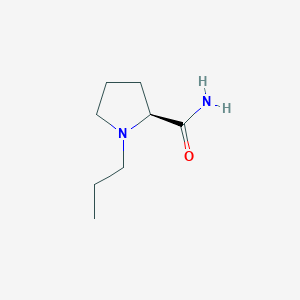

(S)-1-Propylpyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-Propylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chiral center in the pyrrolidine ring makes it a valuable compound for studying stereochemistry and its effects on biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Propylpyrrolidine-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-2-carboxylic acid and propylamine.

Amidation Reaction: The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This is followed by the addition of propylamine to form the amide bond, resulting in this compound.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production cost.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-Propylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the propyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

1.1 Antimicrobial Activity

Research has identified pyrrolidine carboxamides, including (S)-1-propylpyrrolidine-2-carboxamide, as promising candidates for the development of novel antimicrobial agents. A study highlighted the compound's ability to inhibit InhA, an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis (Mtb) . The high-throughput screening of various pyrrolidine derivatives demonstrated that specific enantiomers exhibited significantly enhanced inhibitory activity against InhA, with some compounds showing an IC50 value as low as 10.05 μM .

Table 1: Inhibition Potency of Pyrrolidine Carboxamides Against InhA

| Compound | IC50 (μM) | Structural Modifications |

|---|---|---|

| This compound | TBD | TBD |

| Compound d6 | 10.05 | Ring A modifications |

This table summarizes the inhibitory potency of selected compounds, emphasizing the need for structural optimization to enhance efficacy.

1.2 Neurological and Metabolic Disorders

This compound is also being investigated for its potential therapeutic effects on neurological disorders. Its derivatives have been explored for their influence on neurotransmitter systems and metabolic pathways, which could lead to advancements in treating conditions such as depression and anxiety . The compound's structural features allow it to interact with various biological targets, making it a versatile candidate in drug discovery.

Chemical Research Applications

2.1 Synthesis and Optimization

The synthesis of this compound can be achieved through various methods that involve microtiter plate synthesis techniques combined with in situ screening . This approach allows for rapid synthesis and evaluation of compound libraries, facilitating the identification of potent inhibitors while minimizing resource expenditure.

Table 2: Synthesis Methods for Pyrrolidine Carboxamides

| Method | Description | Advantages |

|---|---|---|

| Microtiter Synthesis | Parallel synthesis in microtiter plates | High throughput and efficiency |

| Traditional Synthesis | Conventional methods for compound preparation | Established protocols |

These methods are crucial for optimizing the chemical properties and biological activities of pyrrolidine derivatives.

Case Studies and Research Findings

Several studies have documented the effectiveness of pyrrolidine carboxamides in preclinical models:

-

Case Study 1: Antitubercular Activity

A series of pyrrolidine carboxamides were tested against Mtb strains, revealing that specific structural modifications significantly enhanced their antimicrobial activity. The research utilized crystal structure analysis to elucidate binding modes, providing insights into their mechanism of action . -

Case Study 2: Neurological Impact

Investigations into the effects of this compound on neurotransmitter release indicated potential benefits in modulating stress responses and improving cognitive functions during challenging tasks . These findings suggest a broader application scope beyond infectious diseases.

Mécanisme D'action

The mechanism of action of (S)-1-Propylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-1-Propylpyrrolidine-2-carboxamide: The enantiomer of (S)-1-Propylpyrrolidine-2-carboxamide, differing in the spatial arrangement of atoms around the chiral center.

Pyrrolidine-2-carboxamide: A compound lacking the propyl group, used for comparison in studies of steric effects.

N-Propylpyrrolidine: A compound with a similar structure but without the carboxamide group.

Uniqueness

This compound is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable for studying the effects of chirality on biological activity and for developing chiral drugs with improved efficacy and reduced side effects.

Activité Biologique

(S)-1-Propylpyrrolidine-2-carboxamide, a chiral compound, has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a propyl group and a carboxamide functional group. Its chiral nature allows for the exploration of stereochemical effects on biological activity, making it a valuable compound in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator depending on the target, influencing various biochemical pathways. Further research is needed to elucidate the precise mechanisms involved in its action.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, derivatives like RPDPD have demonstrated significant inhibitory effects on HeLa cells (cervical cancer) with an IC50 value of 24.23 μmol/L, indicating effective dose-dependent cytotoxicity. The compound also exhibited low hepatotoxicity towards normal hepatocytes (IC50 = 235.6 μmol/L), suggesting a favorable safety profile .

Anticonvulsant Activity

Research has indicated that certain derivatives of pyrrolidine compounds exhibit anticonvulsant properties. Compounds similar to this compound have shown protective effects against seizures in various animal models, demonstrating their potential as therapeutic agents for epilepsy .

Antimalarial Activity

Some derivatives have been synthesized to target Plasmodium falciparum, the malaria-causing parasite. Studies revealed that certain carboxamide derivatives exhibited potent antiplasmodial activity, with IC50 values ranging from 2.40 to 8.30 μM, indicating their potential as antimalarial agents .

Study on RPDPD Derivative

In a study evaluating the anticancer effects of RPDPD, researchers utilized various concentrations to assess cell viability and apoptosis induction in HeLa cells. The results indicated a significant increase in apoptosis rates correlating with higher concentrations of RPDPD, thereby reinforcing its potential as an anticancer agent .

Anticonvulsant Efficacy Testing

A series of tests were conducted to evaluate the anticonvulsant activity of pyrrolidine derivatives. Compounds were assessed using established seizure models, demonstrating varying degrees of efficacy in protecting against induced seizures. Notably, some compounds exhibited over 75% protection in tested mice .

Summary Table of Biological Activities

| Activity | Compound | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | RPDPD | 24.23 μmol/L | Effective against HeLa cells |

| Hepatotoxicity | RPDPD | 235.6 μmol/L | Low toxicity towards normal hepatocytes |

| Anticonvulsant | Various Derivatives | Varies by compound | Significant seizure protection observed |

| Antimalarial | Selected Derivatives | 2.40 - 8.30 μM | Effective against Plasmodium falciparum |

Propriétés

IUPAC Name |

(2S)-1-propylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-5-10-6-3-4-7(10)8(9)11/h7H,2-6H2,1H3,(H2,9,11)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSPQSVWDMEDQH-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC1C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]1C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.